molecular formula C6H10N2O B13540337 7-Amino-5-azaspiro[2.4]heptan-6-one

7-Amino-5-azaspiro[2.4]heptan-6-one

Cat. No.: B13540337
M. Wt: 126.16 g/mol
InChI Key: JJBPUZCMQPRBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-5-azaspiro[2.4]heptan-6-one is a spirocyclic amine derivative with a unique bicyclic structure featuring a nitrogen atom at position 5 and an amino group at position 7 (CAS: 1783637-53-5; molecular formula: C₆H₁₂N₂O) . This compound is a critical intermediate in synthesizing sitafloxacin (DU-6859a), a broad-spectrum fluoroquinolone antibiotic. Its stereochemical configuration, particularly the (7S)-enantiomer, significantly enhances antibacterial potency compared to other stereoisomers .

Properties

IUPAC Name

7-amino-5-azaspiro[2.4]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-5(9)8-3-6(4)1-2-6/h4H,1-3,7H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBPUZCMQPRBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategies

The synthesis of 7-Amino-5-azaspiro[2.4]heptan-6-one generally involves the construction of the spirocyclic ring system followed by introduction or functionalization of the amino group. Two main approaches are reported:

Detailed Synthetic Procedures

Cyclocondensation Route
  • Reaction of α-ketoesters with amino alcohols in the presence of acid catalysts such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
  • Typical reaction conditions: 80–100°C, solvent mixtures like ethanol/water.
  • Stoichiometric ratios optimized around 1:1.2 (ketoester:amine).
  • Yields range from 60% to 75% depending on conditions.
Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
HCl EtOH/H₂O 90 68 97
TFA DCM 25 52 95

Data adapted from bench-scale research reports

Metal Carbenoid-Mediated Spirocyclization
  • Starting from 4-exocyclic methylene-substituted proline derivatives.
  • Treatment with metal carbenoids generated via Simmons-Smith or modified methods (e.g., Et2Zn/CH2I2/CF3COOH).
  • Produces spirocyclopropyl proline intermediates, which can be further functionalized to the target compound.
  • This method is useful for preparing derivatives with varied substituents on the spiro ring.

Enantioselective Synthesis

  • Enantioselective preparation is critical for biological activity, especially in drug intermediates.
  • Asymmetric hydrogenation of protected cyclopropane precursors using chiral catalysts (e.g., Ru-BINAP) achieves high enantiomeric excess (>99% ee).
  • Protecting groups such as benzyl esters stabilize intermediates during ring formation and functionalization.
  • Industrial methods optimize reaction parameters to improve yield, ee, and scalability while minimizing hazardous reagents (avoiding cyanides or nitromethane).

Analytical Characterization and Purity Assessment

  • HPLC : Reverse-phase C18 columns with 0.1% TFA gradients confirm purity ≥97%.
  • NMR Spectroscopy : ^1H and ^13C NMR in DMSO-d6 resolve characteristic spirocyclic protons (δ 3.1–3.5 ppm) and lactam carbonyl (δ 170–175 ppm).
  • X-ray Crystallography : Provides definitive stereochemical and bond length data (e.g., C–N bond length ~1.45 Å).
  • Chiral HPLC or Polarimetry : Used to verify enantiomeric purity in asymmetric syntheses.
  • Mass Spectrometry (HRMS or LC-MS) : Confirms molecular weight and compound identity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Advantages Limitations
Cyclocondensation (acid-catalyzed) α-ketoester + amino alcohol, HCl, EtOH/H2O, 90°C 60–75 Racemic or low ee Simple, moderate yield Moderate enantioselectivity
Metal Carbenoid Spirocyclization Simmons-Smith reagents (Et2Zn/CH2I2), proline derivatives 50–70 Racemic Access to diverse derivatives Requires sensitive reagents
Asymmetric Hydrogenation Protected cyclopropane + Ru-BINAP catalyst 70–85 >99% ee High enantioselectivity, scalable Catalyst cost, need for protection

Research Outcomes and Optimization Notes

  • Reaction yields improve with precise control of temperature and solvent polarity.
  • Stoichiometric excess of amine (1.2 equiv) favors complete conversion.
  • Avoiding hazardous reagents enhances safety and industrial applicability.
  • Enantioselective methods significantly improve biological efficacy, as demonstrated by selective JAK1 inhibition studies with (R)-enantiomer showing IC50 ~8.5 nM versus ~790 nM for (S)-enantiomer.
  • Stability studies indicate thermal decomposition above 200°C; hygroscopicity is low but moisture control is advised during storage.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-azaspiro[2.4]heptan-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 7-Amino-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of essential bacterial processes. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Structural Features Synthesis Highlights Applications References
This compound 5-aza ring, 7-amino group, bicyclic spiro[2.4] framework Multi-step synthesis via stereoselective routes; critical for sitafloxacin production Antibacterial agents (e.g., sitafloxacin)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 3-aza bicyclo[3.1.1] framework with benzyl substituent Hydrogenation and oxidation steps; purified via column chromatography Medicinal chemistry building block
5-Oxaspiro[2.4]heptan-6-one Oxygen atom replaces nitrogen at position 5; no amino group Zinc-mediated cyclization; avoids isomer separation (yield: ~80%) Intermediate for leukotriene antagonists
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one 5-oxa ring with iodomethyl substituent (C₇H₉IO₂; MW: 252.05 g/mol) Halogenation of precursor; high purity (95%) Potential electrophilic intermediate for cross-coupling reactions
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Benzyl group at position 5; (S)-configuration at position 7 Chiral resolution or asymmetric synthesis Antibacterial research (enhanced Gram-positive activity)
2-Oxaspiro[3.3]heptan-6-one Larger spiro[3.3] ring system with oxygen at position 2 Cyclization of dihydrofuran derivatives Organic synthesis; precursor for bioactive molecules

Key Differences and Implications

Heteroatom Position and Type: Nitrogen vs. Oxygen: The 5-aza derivatives (e.g., 7-amino-5-azaspiro) exhibit enhanced binding to bacterial DNA gyrase compared to oxa analogs, making them more potent in antimicrobial applications . Substituents: The iodomethyl group in 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one increases electrophilicity, enabling cross-coupling reactions, while benzyl groups (e.g., in 3-benzyl-3-azabicyclo) enhance lipophilicity for CNS-targeted drugs .

Stereochemical Impact: The (7S)-configuration in this compound is crucial for sitafloxacin’s activity, demonstrating 4–8× higher potency against Streptococcus pneumoniae and Haemophilus influenzae than its (7R)-counterpart .

Synthetic Complexity: 7-Amino-5-azaspiro derivatives require enantioselective synthesis (e.g., chiral catalysts), whereas oxaspiro compounds (e.g., 5-oxaspiro[2.4]heptan-6-one) are synthesized via cost-effective zinc-mediated cyclization without isomer separation .

Q & A

Q. Q1. How do the structural features of 7-Amino-5-azaspiro[2.4]heptan-6-one influence its chemical reactivity and biological activity?

Methodological Answer: The compound’s spirocyclic architecture—featuring a fused bicyclic system with a shared carbon atom—imparts rigidity and stereochemical stability, which are critical for interactions with biomolecular targets like enzymes or receptors . The amino group at position 7 and the ketone at position 6 enable diverse reactivity (e.g., nucleophilic substitution or condensation reactions). Comparative studies of similar spiroazetidines (e.g., 5-Azaspiro[2.4]heptan-6-one) reveal that substituent positioning dictates hydrogen-bonding capacity and steric hindrance, impacting binding affinity . For example, amino group placement alters interactions with viral protease active sites in HCV NS5A inhibitor analogs .

Intermediate Research Questions

Q. Q2. What strategies optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Key steps include:

  • Cyclization conditions : Use polar aprotic solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) to minimize side reactions like over-oxidation .
  • Protecting groups : Temporary protection of the amine with Boc (tert-butoxycarbonyl) prevents unwanted nucleophilic attacks during ketone formation .
  • Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients achieves >98% purity, as validated in analogous spirocyclic systems .

Q. Q3. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Solvent effects : Polar solvents stabilize zwitterionic intermediates, altering reaction pathways (e.g., dichloromethane vs. toluene) .
  • Analytical validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY) to confirm structural assignments. For example, misattributed signals in spirocyclic systems can lead to false reactivity claims .

Advanced Research Questions

Q. Q4. How is this compound utilized as a scaffold in designing kinase inhibitors?

Methodological Answer: The compound’s rigid core serves as a template for JAK1 inhibitors. Modifications include:

  • Substituent engineering : Introducing fluorinated aryl groups at the 5-position enhances hydrophobic interactions with kinase ATP-binding pockets .
  • Stereochemical tuning : Enantioselective synthesis (e.g., using chiral auxiliaries) optimizes binding to allosteric sites, as demonstrated in preclinical models .

Q. Q5. What computational methods predict the stability of derivatives under physiological conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Assess conformational flexibility in aqueous environments (e.g., using AMBER or GROMACS). The spirocyclic core shows lower entropy loss upon protein binding compared to linear analogs .
  • DFT calculations : Predict degradation pathways (e.g., hydrolysis of the ketone group) by analyzing electron density maps and frontier molecular orbitals .

Methodological & Analytical Questions

Q. Q6. What protocols ensure accurate quantification of this compound in complex matrices?

Methodological Answer:

  • RP-HPLC : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm) with a mobile phase of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 min). Detection at 210 nm provides linearity (R² > 0.99) in 0.1–100 μg/mL ranges .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (m/z 126 → 85) for high sensitivity in biological samples .

Q. Q7. How do storage conditions impact the compound’s stability?

Methodological Answer:

  • Short-term stability : Store at room temperature (RT) in amber vials under nitrogen to prevent oxidation. Aqueous solutions (pH 6–8) retain >90% integrity for 30 days .
  • Long-term stability : Lyophilized powders stored at -20°C show no degradation over 12 months, whereas hydrochloride salts may deliquesce under high humidity .

Data Interpretation & Application Questions

Q. Q8. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Methodological Answer:

  • Amino group substitution : Replacement with methyl groups reduces solubility but enhances blood-brain barrier penetration in CNS-targeting candidates .
  • Spiro-ring expansion : Increasing ring size (e.g., to 5-azaspiro[3.4] systems) improves metabolic stability but lowers target affinity .

Q. Q9. How can researchers validate proposed degradation pathways experimentally?

Methodological Answer:

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor by TLC and HPLC to identify degradation products (e.g., ring-opened amines or hydroxylated derivatives) .
  • Isotope labeling : Use ¹³C-labeled ketone groups to track hydrolysis pathways via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.